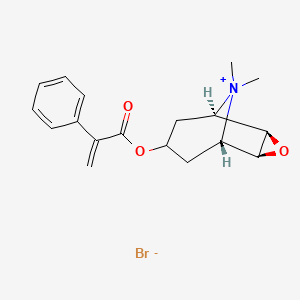

Apomethscopolamine Bromide

説明

特性

CAS番号 |

109668-57-7 |

|---|---|

分子式 |

C18H22BrNO3 |

分子量 |

380.3 g/mol |

IUPAC名 |

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;bromide |

InChI |

InChI=1S/C18H22NO3.BrH/c1-11(12-7-5-4-6-8-12)18(20)21-13-9-14-16-17(22-16)15(10-13)19(14,2)3;/h4-8,13-17H,1,9-10H2,2-3H3;1H/q+1;/p-1/t13?,14-,15+,16-,17+; |

InChIキー |

AQCNGNHMLUELLT-DIOKNTFJSA-M |

SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |

異性体SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |

正規SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |

製品の起源 |

United States |

Q & A

Q. What validated analytical methods are recommended for quantifying Apomethscopolamine Bromide and its impurities?

A stability-indicating reversed-phase HPLC method is widely used, as per pharmacopeial standards. Key parameters include:

- Mobile phase : Sodium 1-hexanesulfonate monohydrate (5.16 g/L) and monobasic potassium phosphate (3.40 g/L) in water, adjusted to pH 2.8 with phosphoric acid .

- Relative retention times : Apomethscopolamine Bromide (3.5), Scopolamine Hydrobromide (0.9), and Methylatropine Bromide (1.2) (Table 1, ).

- Impurity thresholds : ≤0.1% for individual impurities and ≤0.5% total impurities, calculated using relative response factors (e.g., 0.6 for Apomethscopolamine Bromide) .

Q. How should researchers ensure compliance with pharmacopeial standards for Apomethscopolamine Bromide?

Follow USP guidelines for identity, purity, and assay:

- Identification : Use thin-layer chromatography (TLC) with bromothymol blue dye-buffer (pH 7.3) .

- Assay validation : Ensure recovery rates between 93.0–107.0% of labeled content via HPLC .

- Storage : Preserve in tight containers at controlled room temperature to prevent degradation .

Q. What safety protocols are critical when handling Apomethscopolamine Bromide in laboratory settings?

- Ventilation : Ensure adequate airflow, especially in enclosed areas .

- Spill management : Use inert adsorbents (e.g., silica gel) for containment and avoid drainage contamination .

- Personal protective equipment (PPE) : Wear impervious gloves, safety glasses, and flame-resistant lab coats due to flammability risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles across studies?

- Method calibration : Cross-validate using USP reference standards (e.g., Methscopolamine Bromide RS) to align retention times and response factors .

- Buffer pH optimization : Adjust phosphoric acid concentration to stabilize separation (e.g., pH 2.8 minimizes peak tailing) .

- Data reconciliation : Apply the impurity calculation formula: where = relative response factor, = impurity peak area, = Apomethscopolamine peak area .

Q. What experimental design strategies minimize variability in stability studies?

- Forced degradation : Exclude peaks from mobile phase artifacts (e.g., Solution A in HPLC) to isolate true degradation products .

- Accelerated conditions : Test thermal (40–60°C) and photolytic (UV exposure) stress to model shelf-life degradation .

- Robustness testing : Vary acetonitrile concentration (±2%) in the mobile phase to assess method resilience .

Q. How can researchers optimize chromatographic conditions for co-eluting impurities?

- Gradient elution : Transition from 15% to 50% acetonitrile in Buffer Solution to resolve Scopolamine Hydrobromide (0.9 RT) from Methylatropine Bromide (1.2 RT) .

- Column selection : Use C18 columns with 5 µm particle size for improved peak symmetry .

- Detection wavelength : Set at 210 nm to enhance sensitivity for tropane alkaloids .

Q. What are the challenges in synthesizing high-purity Apomethscopolamine Bromide, and how can they be mitigated?

- Byproduct formation : Monitor tropic acid (0.4 RT) as a key intermediate; adjust reaction pH to suppress its formation .

- Crystallization control : Use ethanol-water mixtures at 4°C to enhance crystal purity .

- Purity validation : Cross-check NMR and HPLC data to confirm absence of diastereomers .

Methodological Best Practices

Q. How should researchers document experimental parameters for reproducibility?

- Detailed SOPs : Specify buffer preparation (e.g., exact molarity of sodium 1-hexanesulfonate) and filtration/degassing steps .

- Data reporting : Include relative response factors, injection volumes (e.g., 5 µL), and system suitability criteria (e.g., RSD ≤2% for peak areas) .

- Ethical compliance : Adhere to institutional guidelines for chemical waste disposal and PPE usage .

Q. What frameworks assist in formulating hypothesis-driven research questions about Apomethscopolamine Bromide?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。